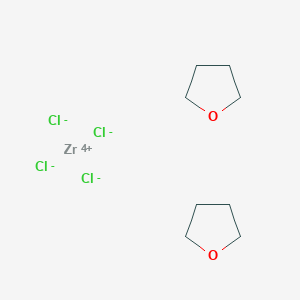
zirconium(4+) bis(THF) tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrachlorobis(tetrahydrofuran)zirconium, also known as zirconium tetrachloride tetrahydrofuran complex, is a coordination compound with the formula ZrCl4·2OC4H8. This compound features zirconium in a +4 oxidation state, coordinated to two tetrahydrofuran (THF) molecules and four chloride ions. It is a white crystalline solid that is sensitive to moisture and air .
準備方法
Synthetic Routes and Reaction Conditions: Tetrachlorobis(tetrahydrofuran)zirconium can be synthesized by reacting zirconium tetrachloride with tetrahydrofuran in an anhydrous environment. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent moisture and air from interfering with the reaction. The reaction proceeds as follows :
ZrCl4+2THF→ZrCl4⋅2THF
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .
化学反応の分析
Types of Reactions: Tetrachlorobis(tetrahydrofuran)zirconium undergoes various chemical reactions, including:
Substitution Reactions: The THF ligands can be substituted by other ligands, such as phosphines or amines.
Oxidation-Reduction Reactions: The zirconium center can participate in redox reactions, although it is typically stable in the +4 oxidation state.
Coordination Reactions: The compound can form complexes with other Lewis bases.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., pyridine). These reactions are typically carried out in an inert atmosphere at room temperature or slightly elevated temperatures.
Oxidation-Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like hydrogen peroxide (H2O2) can be used under controlled conditions.
Major Products:
Substitution Reactions: Products include new zirconium complexes with different ligands.
Oxidation-Reduction Reactions: Products depend on the specific reagents used and the reaction conditions.
科学的研究の応用
Tetrachlorobis(tetrahydrofuran)zirconium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions and the preparation of fluorocarbon materials.
Biology: While not commonly used directly in biological systems, its derivatives and complexes can be explored for potential biological activities.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of tetrachlorobis(tetrahydrofuran)zirconium primarily involves its role as a Lewis acid. The zirconium center can coordinate with electron-rich species, facilitating various chemical reactions. In catalytic applications, it activates substrates by coordinating to them, thereby lowering the activation energy and increasing the reaction rate. The specific molecular targets and pathways depend on the nature of the reaction and the substrates involved[6][6].
類似化合物との比較
Tetrachlorobis(tetrahydrofuran)titanium: Similar in structure but contains titanium instead of zirconium.
Zirconium tetrachloride: Lacks the tetrahydrofuran ligands and has different reactivity and applications.
Uniqueness: Tetrachlorobis(tetrahydrofuran)zirconium is unique due to its specific coordination environment, which imparts distinct catalytic properties. The presence of THF ligands makes it soluble in organic solvents and enhances its reactivity in certain chemical reactions .
特性
分子式 |
C8H16Cl4O2Zr |
|---|---|
分子量 |
377.2 g/mol |
IUPAC名 |
oxolane;zirconium(4+);tetrachloride |
InChI |
InChI=1S/2C4H8O.4ClH.Zr/c2*1-2-4-5-3-1;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4 |
InChIキー |
VDJJKYYENYIHFF-UHFFFAOYSA-J |
正規SMILES |
C1CCOC1.C1CCOC1.[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B12348157.png)
![2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12348164.png)
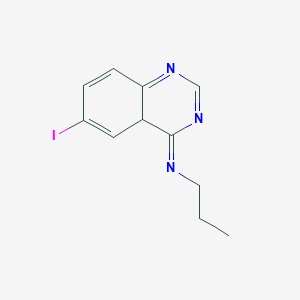
![1-ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12348194.png)
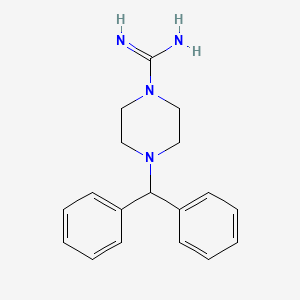
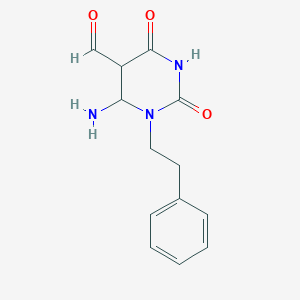
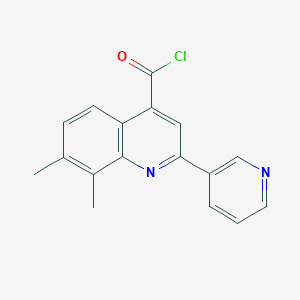
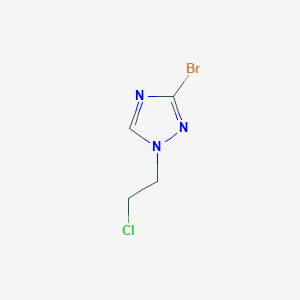
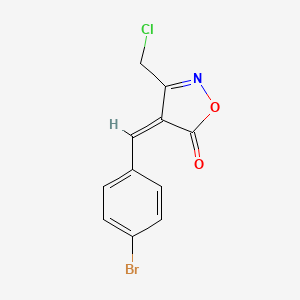
![N-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine](/img/structure/B12348225.png)
![(1S,3S,6S,7Z,10Z,13R,16S,17S,18S,21R,22R,23Z)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid](/img/structure/B12348232.png)
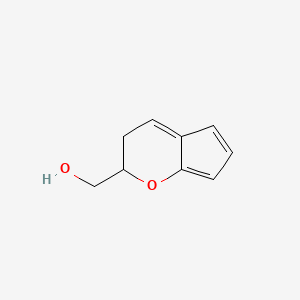
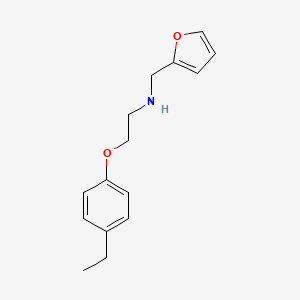
![Phosphoric acid, mono(2,3-dihydroxypropyl) mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12348259.png)
